(S)-7-Hydroxywarfarin

CYP2C9 Phenotyping Warfarin Pharmacogenomics Drug-Drug Interaction Studies

Procure (S)-7-Hydroxywarfarin as your definitive CYP2C9-specific biomarker reference standard. Unlike the racemic mixture or (R)-enantiomer—which arise via distinct CYP pathways (CYP2C9 vs. CYP3A4/CYP1A2)—this S-enantiomer is formed almost exclusively by CYP2C9, ensuring accurate enzyme activity phenotyping, genotype-phenotype correlation, and drug-drug interaction assessment. Generic substitution is analytically invalid and yields flawed pharmacokinetic conclusions. Only high-purity (S)-7-Hydroxywarfarin guarantees reliable quantification and regulatory-compliant chiral method validation (HPLC-UV, LC-MS/MS). Ideal for pharmacogenomic research, therapeutic drug monitoring, and warfarin bioequivalence studies.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 63740-81-8
Cat. No. B590326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Hydroxywarfarin
CAS63740-81-8
Synonyms4,7-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one;  (S)-4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)2H-1-benzopyran-2-one;  7-Hydroxy-S-warfarin;  S-7-Hydroxywarfarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1
InChIKeySKFYEJMLNMTTJA-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-7-Hydroxywarfarin (CAS 63740-81-8): The Stereospecific Probe for CYP2C9 Activity


(S)-7-Hydroxywarfarin is the S-enantiomer of 7-hydroxywarfarin, the major inactive oxidative metabolite of the potent anticoagulant (S)-warfarin [1]. Its formation is almost exclusively catalyzed by the polymorphic cytochrome P450 enzyme CYP2C9, making it a specific and sensitive biomarker for assessing this enzyme's in vitro and in vivo metabolic activity [2][3]. As a critical reference standard for analytical method development, pharmacokinetic studies, and pharmacogenomic research, its defined stereochemistry is essential for accurate quantification and understanding of warfarin's complex metabolism and drug-drug interactions .

The Critical Case Against Substituting (S)-7-Hydroxywarfarin with Its Enantiomer or Racemic Mixture


In the context of (S)-7-hydroxywarfarin, generic substitution is analytically and biologically invalid. The (R)- and (S)-enantiomers of 7-hydroxywarfarin are generated via distinct metabolic pathways, primarily by CYP2C9 and CYP3A4/CYP1A2, respectively, and their pharmacokinetic profiles and further metabolism differ significantly [1][2]. Use of the racemic mixture or the incorrect enantiomer as an analytical standard or in a biological assay would lead to erroneous quantification, misinterpretation of CYP2C9-specific activity, and flawed conclusions in drug-drug interaction or pharmacogenomic studies, as the assay would not be measuring the precise, CYP2C9-dependent metabolite [3][4].

Quantitative Evidence for Selecting (S)-7-Hydroxywarfarin over Related Analogs


Exclusive Pathway Specificity: (S)-7-Hydroxywarfarin as a CYP2C9-Selective Biomarker vs. (R)-7-Hydroxywarfarin

(S)-7-Hydroxywarfarin is formed almost exclusively (>90%) by the CYP2C9 enzyme from its parent compound, (S)-warfarin, establishing it as a specific and sensitive biomarker for CYP2C9 activity [1]. In stark contrast, the formation of (R)-7-hydroxywarfarin involves multiple P450 isoforms, including CYP1A2 and CYP3A4, and is not solely dependent on a single enzyme [2]. This critical distinction means that only (S)-7-Hydroxywarfarin can serve as a reliable, quantifiable readout for CYP2C9 function in vitro and in vivo [3].

CYP2C9 Phenotyping Warfarin Pharmacogenomics Drug-Drug Interaction Studies

In Vivo Stereoselective Formation: The Pronounced (S)- to (R)-7-Hydroxywarfarin Urinary Ratio

In humans, the metabolic formation of 7-hydroxywarfarin is highly stereoselective. An in vivo study analyzing urinary excretion revealed an S:R enantiomer ratio of 4:1 for 7-hydroxywarfarin [1]. This pronounced 4-fold difference is a direct consequence of the primary, efficient CYP2C9-mediated clearance of (S)-warfarin, compared to the slower, multi-enzymatic clearance of (R)-warfarin. This ratio serves as a strong in vivo phenotype marker for CYP2C9 activity and is significantly altered in individuals with CYP2C9 genetic variants [2].

In Vivo Metabolism Chiral Pharmacokinetics CYP2C9 Activity

Divergent Glucuronidation Kinetics: Enantioselective Conjugation by Human UGTs

The subsequent elimination of (S)-7-hydroxywarfarin via glucuronidation is also enantioselective and kinetically distinct from that of its (R)-counterpart. In vitro studies with human liver microsomes (HLMs) and recombinant UGT enzymes demonstrate that the S- and R-enantiomers exhibit significantly different glucuronidation kinetics [1]. Specifically, the intrinsic clearance (Vmax/Km) for glucuronidation can vary substantially between enantiomers. Furthermore, the primary UGT isoforms responsible for their conjugation differ, with UGT1A1 showing a major role for (S)-7-hydroxywarfarin, while UGT1A6 is more prominent for (R)-7-hydroxywarfarin [2].

Phase II Metabolism UDP-Glucuronosyltransferase (UGT) Enantioselective Elimination

Analytical Validation: (S)-7-Hydroxywarfarin as a Reference Standard for LC-MS/MS Quantification

For precise analytical quantification in biological matrices, the use of a pure (S)-7-Hydroxywarfarin reference standard is mandatory. Validated chiral HPLC-MS/MS methods specifically rely on this compound for accurate calibration and quantification [1]. The method's performance characteristics, such as a lower limit of detection (LLOD) of 0.1 nM (or ~0.04 ng/mL) and high recovery rates (82.9-96.9%), are established using the S-enantiomer, and these parameters cannot be assumed to be identical or directly transferable to the R-enantiomer or racemic mixture without independent validation [2].

Analytical Method Development LC-MS/MS Quantification Reference Standard

Primary Research and Industrial Applications for (S)-7-Hydroxywarfarin


CYP2C9 Phenotyping and Pharmacogenomic Studies

(S)-7-Hydroxywarfarin is the gold-standard biomarker for directly assessing CYP2C9 activity. Its formation clearance from (S)-warfarin is used to phenotype individuals, quantify the functional impact of CYP2C9 genetic variants (e.g., *2, *3), and investigate inter-individual variability in drug response. Studies have shown that carriers of CYP2C9 variant alleles have significantly reduced formation of (S)-7-Hydroxywarfarin, directly linking genotype to metabolic phenotype and warfarin sensitivity [1].

Investigating CYP2C9-Mediated Drug-Drug Interactions (DDIs)

As the primary metabolite of (S)-warfarin formed by CYP2C9, (S)-7-Hydroxywarfarin is an essential analyte in both in vitro and clinical drug-drug interaction studies. Quantifying changes in its formation rate or plasma concentration in the presence of a new chemical entity or co-administered drug provides a direct measure of CYP2C9 inhibition or induction. This is crucial for predicting potentially life-threatening interactions with the narrow therapeutic index drug warfarin [2].

Analytical Method Development and Bioequivalence Studies

High-purity (S)-7-Hydroxywarfarin reference standards are required for the development and validation of chiral analytical methods, such as HPLC-UV or LC-MS/MS, used in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments of warfarin formulations. These validated methods are necessary to generate the reliable, enantiomer-specific concentration data needed for regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-7-Hydroxywarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.